4-[bis({[(4-methylphenyl)methyl]amino})methylidene]-2-(4-methylphenyl)-4,5-dihydro-1H-imidazol-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[bis({[(4-methylphenyl)methyl]amino})methylidene]-2-(4-methylphenyl)-4,5-dihydro-1H-imidazol-5-one is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of aromatic rings and imidazole moieties, making it a subject of interest in organic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[bis({[(4-methylphenyl)methyl]amino})methylidene]-2-(4-methylphenyl)-4,5-dihydro-1H-imidazol-5-one typically involves multi-step organic reactions. One common method includes the condensation of 4-methylbenzaldehyde with 4-methylbenzylamine, followed by cyclization with glyoxal to form the imidazole ring. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
4-[bis({[(4-methylphenyl)methyl]amino})methylidene]-2-(4-methylphenyl)-4,5-dihydro-1H-imidazol-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the imidazole ring to its dihydro or tetrahydro forms.
Substitution: Aromatic substitution reactions can introduce different functional groups onto the phenyl rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. The conditions typically involve specific solvents, temperatures, and sometimes catalysts to drive the reactions efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
4-[bis({[(4-methylphenyl)methyl]amino})methylidene]-2-(4-methylphenyl)-4,5-dihydro-1H-imidazol-5-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and fluorescent dyes.
Mechanism of Action
The mechanism of action of 4-[bis({[(4-methylphenyl)methyl]amino})methylidene]-2-(4-methylphenyl)-4,5-dihydro-1H-imidazol-5-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-[bis(4-methylphenyl)amino]phenylboronic acid
- 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-methoxy-5-((phenylamino)methyl)phenol
Uniqueness
Compared to similar compounds, 4-[bis({[(4-methylphenyl)methyl]amino})methylidene]-2-(4-methylphenyl)-4,5-dihydro-1H-imidazol-5-one stands out due to its unique combination of aromatic and imidazole structures. This gives it distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C27H28N4O |
---|---|
Molecular Weight |
424.5 g/mol |
IUPAC Name |
4-hydroxy-2-(4-methylphenyl)-N,N'-bis[(4-methylphenyl)methyl]-1H-imidazole-5-carboximidamide |
InChI |
InChI=1S/C27H28N4O/c1-18-4-10-21(11-5-18)16-28-26(29-17-22-12-6-19(2)7-13-22)24-27(32)31-25(30-24)23-14-8-20(3)9-15-23/h4-15,32H,16-17H2,1-3H3,(H,28,29)(H,30,31) |
InChI Key |
QRSLCHBABQIHMU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=NCC2=CC=C(C=C2)C)C3=C(N=C(N3)C4=CC=C(C=C4)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.